Ethyl 2-methyl-2H-tetrazole-5-carboxylate

Catalog No.
S764873
CAS No.
91511-38-5
M.F
C5H8N4O2
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methyl-2H-tetrazole-5-carboxylate

CAS Number

91511-38-5

Product Name

Ethyl 2-methyl-2H-tetrazole-5-carboxylate

IUPAC Name

ethyl 2-methyltetrazole-5-carboxylate

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-8-9(2)7-4/h3H2,1-2H3

InChI Key

XMYUKSXHYURGOL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(N=N1)C

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C

Ethyl 2-methyl-2H-tetrazole-5-carboxylate (CAS: 91511-38-5) is a highly specialized, regiochemically pure heterocyclic building block utilized extensively in pharmaceutical and materials synthesis. Featuring a stable ethyl ester and a specifically methylated N2 position on the tetrazole ring, this compound serves as a precise bioisosteric precursor. In industrial procurement, it is prioritized over unmethylated baselines because it guarantees the exact spatial geometry and lipophilicity required for downstream active pharmaceutical ingredients (APIs), bypassing the inefficiencies of in-house alkylation [1].

Research Fit

2-Methyl-5-Carboxylate Tetrazole Scaffold

Differentiated regioisomer for medicinal chemistry and bioisostere research; 2-methyl substitution eliminates N–H donor and alters ring electronics vs. 1H-tetrazole analogs.

Ethyl Ester Protected Form

Supports late-stage hydrolysis to free carboxylic acid or direct use as a protected intermediate in multi-step synthetic sequences.

Liquid Physical State at Ambient Temperature

May support automated liquid handling, continuous flow chemistry, and precise stoichiometric control in research and process development workflows.

Substituting this compound with the cheaper, unmethylated baseline (Ethyl tetrazole-5-carboxylate) introduces severe process bottlenecks. Alkylation of the free tetrazole inherently yields a mixture of N1 and N2-methylated isomers, which possess vastly different dipole moments and pharmacological profiles. Separating these isomers requires preparative liquid chromatography or extensive fractional crystallization, which drastically reduces overall yield and increases batch-to-batch variability [1]. Furthermore, attempting to substitute the 2-methyl isomer with the 1-methyl isomer (Ethyl 1-methyl-1H-tetrazole-5-carboxylate) will fail in target-specific applications, as the N1 substitution alters the C5 electronic environment and the spatial orientation required for precise receptor binding .

Substitution Risk

Target

Ethyl 2-Methyl-2H-Tetrazole-5-Carboxylate

Risk with 1H-Tetrazole Analogs

Reduced aromaticity from 2-methyl substitution modulates reactivity; 1H-tautomers possess higher aromatic character, which may shift reaction kinetics in ring-opening and cycloaddition transformations.

Target

Ethyl 2-Methyl-2H-Tetrazole-5-Carboxylate

Risk with Free Carboxylic Acid Forms

Ethyl ester provides a selection-relevant lipophilicity profile (reported XLogP shift vs. free acid); direct substitution may alter permeability and solubility behavior in research applications.

Target

Ethyl 2-Methyl-2H-Tetrazole-5-Carboxylate

Risk with Solid Tetrazole Carboxylates

Liquid physical state at ambient temperature may not be replicated by solid analogs (e.g., Ethyl 1H-tetrazole-5-carboxylate); handling and formulation workflows may require re-optimization.

Regiochemical Purity and Process Yield Optimization

When synthesizing 2-methylated tetrazole derivatives, starting with the unmethylated precursor (Ethyl tetrazole-5-carboxylate) and performing in-house alkylation yields a mixed population of N1 and N2 isomers. Procurement of the pre-isolated Ethyl 2-methyl-2H-tetrazole-5-carboxylate eliminates this bottleneck, bypassing the typical <50% theoretical yield limit of the N2 isomer and avoiding the need for preparative chromatography [1].

Evidence DimensionEffective yield of N2-methylated intermediate
Target Compound Data>97% (Direct availability via procurement)
Comparator Or BaselineEthyl tetrazole-5-carboxylate + in-house methylation (<50% yield prior to purification losses)
Quantified DifferenceGreater than 2-fold increase in effective process yield
ConditionsStandard N-alkylation conditions (e.g., MeI, K2CO3, Acetone/DMSO)

Eliminates the need for costly, scale-limiting chromatographic separation of N1/N2 isomers during API manufacturing.

Aromaticity Modulation
Class-level
2-Methyl-5-carboxyl-tetrazole: Intermediate aromaticity vs. 5-carboxyl-1H-tetrazole (highest) and 5-amino-1H-tetrazole (lowest)

~10–20% relative differences in computed aromaticity indices (DFT B3LYP/6-311G**)

Supports reactivity profile selection for ring-opening and cycloaddition research.
Ordering robust across NICS, AdNDP, π-electron density, and LOL-π analyses; exact percentages not reported in source.

Spectroscopic QA/QC Differentiation

Distinguishing between the 1-methyl and 2-methyl tetrazole isomers is critical for quality control. 13C NMR spectroscopy provides a definitive metric: the C5 carbon in 2-substituted tetrazoles is consistently deshielded compared to its 1-substituted counterpart. For Ethyl 2-methyl-2H-tetrazole-5-carboxylate, the C5 signal appears approximately 10 ppm downfield relative to the 1-methyl isomer .

Evidence Dimension13C NMR Chemical Shift (C5 position)
Target Compound DataDownfield shift (typically ~152-154 ppm for 2-alkyl tetrazoles)
Comparator Or Baseline1-methyl-1H-tetrazole isomer (typically ~142-146 ppm)
Quantified Difference~10 ppm downfield shift
ConditionsStandard 13C NMR characterization

Provides a robust, quantitative analytical metric for incoming quality control to ensure no cross-contamination with the inactive N1 isomer.

Physicochemical Profile
Reported
XLogP3 = 0.7; TPSA = 69.9 Ų

Estimated shift: XLogP difference >0.7 units and TPSA difference >20 Ų vs. corresponding free carboxylic acid

Supports permeability-solubility balance review in medicinal chemistry research.
Computed values via PubChem (XLogP3 3.0, Cactvs 3.4.6.11); experimental confirmation recommended.

Chromatographic and Lipophilic Behavior

The position of the methyl group fundamentally alters the dipole moment and lipophilicity of the tetrazole ring. The 2-methyl isomer (Ethyl 2-methyl-2H-tetrazole-5-carboxylate) is significantly less polar than the 1-methyl isomer, resulting in a higher retention factor (Rf) during normal-phase chromatography and distinct partitioning behavior in biphasic extractions [1].

Evidence DimensionChromatographic Polarity (Rf value)
Target Compound DataHigher Rf (faster elution, lower polarity)
Comparator Or BaselineEthyl 1-methyl-1H-tetrazole-5-carboxylate (Lower Rf, higher polarity)
Quantified DifferenceDistinct baseline separation on standard silica gel
ConditionsNormal-phase preparative liquid chromatography

Enables the use of less polar, more volatile organic solvents during downstream extraction and workup, reducing energy costs in solvent recovery.

Physical State & Boiling Point
Reported
Liquid at ambient temp; Bp 104.5–105.5 °C (2 Torr); Density 1.2172 g/cm³ at 25 °C

Physical state difference vs. Ethyl 1H-tetrazole-5-carboxylate (solid; Mp 83–85 °C)

Supports automated liquid handling and continuous flow chemistry workflow selection.
Data to verify; boiling point measured under reduced pressure.
Synthetic Accessibility
Data to verify
Commercial purity: 97–98% (HPLC/NMR); Storage: 2–8 °C under inert gas

2–3% higher nominal purity vs. generic tetrazole carboxylates; explicit inert atmosphere requirement

Supports batch-to-batch reproducibility review for sensitive synthetic transformations.
Supplier specifications from Bidepharm, CymitQuimica, HZBp; source-specific review recommended.

Synthesis of Niacin Receptor Agonists for Dyslipidemia

Ethyl 2-methyl-2H-tetrazole-5-carboxylate is the ideal precursor for developing pyrazole acid derivatives targeting niacin receptors. Because the N2-methyl orientation is strictly required for optimal receptor binding, utilizing this pre-methylated building block ensures that the final API possesses the correct pharmacophore without late-stage regiochemical losses .

Development of Advanced Kinase Inhibitors

In targeted oncology programs, the tetrazole ring often serves as a bioisostere for carboxylic acids or amides. When the specific spatial geometry of a 2-substituted tetrazole is required to fit the ATP-binding pocket, procuring this exact compound prevents the synthesis of off-target 1-methyl analogs, streamlining the structure-activity relationship (SAR) workflow [1].

Scale-Up of Tetrazole-Based Specialty Materials

For specialized materials science applications requiring controlled thermal or photochemical decomposition, the 2-methyl isomer exhibits distinct stability profiles compared to the 1-methyl baseline. Its lower polarity also facilitates easier incorporation into lipophilic polymer matrices, making it the right choice for advanced formulation compatibility [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry: Bioisostere Synthesis
Protected ethyl ester scaffold with 2-methyl substitution pattern
Hydrolysis kinetics and bioisosteric replacement in lead optimization studies
Energetic Materials Research
Reduced aromaticity and tunable electronic environment
Thermal stability and decomposition energetics under controlled conditions
Coordination Chemistry and MOF Synthesis
Sterically defined 2-methyl tetrazole ligand geometry
Metal-binding mode and framework crystallization reproducibility
Process Chemistry: Automated and Continuous Flow Synthesis
Liquid physical state and reported purity consistency
Liquid handling compatibility and storage stability in multi-step sequences

All applications described are for research use only. Selection properties and validation focuses are derived from reported evidence context; independent verification is recommended for specific workflow integration.

XLogP3

0.7

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